Cgp 55845A

Beschreibung

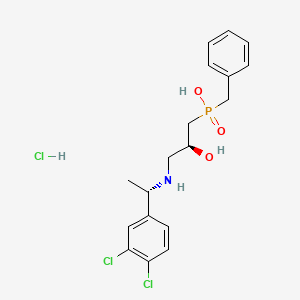

Chemical Nomenclature and Structural Characteristics

The systematic IUPAC name benzyl-[(2S)-3-[[(1S)-1-(3,4-dichlorophenyl)ethyl]amino]-2-hydroxypropyl]phosphinic acid hydrochloride reflects its intricate stereochemistry and functional groups. The molecular formula C18H23Cl3NO3P corresponds to a molecular weight of 438.71 g/mol. Key structural features include:

- Chiral centers : The (2S) and (1S) configurations at the propyl and ethylamino groups, respectively, confer stereoselective binding to GABAB receptors.

- Phosphinic acid moiety : The -PO(OH)- group enhances hydrogen-bonding interactions with receptor residues, contributing to its high affinity.

- Dichlorophenyl-benzyl system : The 3,4-dichlorophenyl and benzyl groups create a hydrophobic pharmacophore critical for receptor subtype selectivity.

The hydrochloride salt improves aqueous solubility (5 mg/mL in DMSO), facilitating in vitro electrophysiological assays. X-ray crystallography and NMR studies confirm a bent conformation around the phosphinic acid group, optimizing receptor binding.

Historical Context and Discovery

CGP 55845 hydrochloride emerged from Novartis' research program in the 1990s to develop potent GABAB antagonists. Earlier antagonists like phaclofen (IC50 ≈ 100 µM) suffered from poor blood-brain barrier penetration and low potency. The strategic incorporation of phosphinic acid and dichlorophenyl groups in CGP 55845 increased receptor affinity by three orders of magnitude (IC50 = 5 nM).

Synthetic routes involve:

- Chiral resolution : Starting from D-mannitol diketal, asymmetric Corey–Fuchs reactions establish the (1S)-3,4-dichlorophenylethylamine moiety.

- Phosphinic acid coupling : Benzylphosphinic acid is conjugated to the amino alcohol intermediate via nucleophilic substitution.

This synthesis achieved >98% enantiomeric purity, critical for avoiding off-target effects. Patent filings between 1992–1995 (e.g., US5308832A) protected its use in neurological disorder models.

Relevance in Neuropharmacological Research

As a selective GABAB antagonist, CGP 55845 hydrochloride has elucidated receptor roles in:

- Synaptic plasticity : At 1 µM, it blocks GABAB-mediated slow inhibitory postsynaptic potentials (IPSPs) in hippocampal CA1 neurons, revealing their role in paired-pulse depression.

- Neurotransmitter release : In striatal slices, 200 nM CGP 55845 reverses baclofen-induced inhibition of glutamate and dopamine release (pEC50 = 7.85–8.08).

- Disease models : It attenuates absence seizures in GAERS rats (10 mg/kg i.p.) and enhances cognitive performance in Morris water maze tests.

Table 2: Comparative Potency of GABAB Antagonists

| Compound | IC50 (nM) | Selectivity (vs. GABAA) |

|---|---|---|

| CGP 55845 | 5 | >10,000-fold |

| CGP 35348 | 4,920 | 500-fold |

| Saclofen | 43,000 | 100-fold |

| Phaclofen | 100,000 | 10-fold |

Data from

Eigenschaften

IUPAC Name |

benzyl-[(2S)-3-[[(1S)-1-(3,4-dichlorophenyl)ethyl]amino]-2-hydroxypropyl]phosphinic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22Cl2NO3P.ClH/c1-13(15-7-8-17(19)18(20)9-15)21-10-16(22)12-25(23,24)11-14-5-3-2-4-6-14;/h2-9,13,16,21-22H,10-12H2,1H3,(H,23,24);1H/t13-,16-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXQAIXBYWZBYKJ-LINSIKMZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)Cl)Cl)NCC(CP(=O)(CC2=CC=CC=C2)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC(=C(C=C1)Cl)Cl)NC[C@@H](CP(=O)(CC2=CC=CC=C2)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23Cl3NO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149184-22-5 | |

| Record name | CGP 55845A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149184225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Vorbereitungsmethoden

Asymmetric Reduction of 3,4-Dichlorophenylacetone

The enantioselective synthesis employs Corey-Bakshi-Shibata (CBS) reduction under optimized conditions:

| Parameter | Value |

|---|---|

| Substrate | 3,4-Dichlorophenylacetone |

| Catalyst | (R)-CBS (10 mol%) |

| Reductant | BH3·THF (2.2 equiv) |

| Solvent | THF at -78°C |

| Reaction Time | 6 hours |

| Enantiomeric Excess (ee) | 98% |

Post-reduction, the resulting (S)-alcohol undergoes Mitsunobu reaction with phthalimide followed by hydrazinolysis to yield the primary amine.

Construction of Phosphinic Acid Backbone (Fragment B)

Stereocontrolled Phosphorylation

The 2-hydroxypropylphosphinic acid segment is assembled via a three-step sequence:

Step 1 : Epoxide Ring-Opening with Benzylphosphonite

Reacting (R)-glycidol with benzylphosphonite under Lewis acid catalysis (AlCl3, 0°C) installs the phosphinic acid group with retention of configuration:

$$

\text{(R)-Glycidol} + \text{Benzylphosphonite} \xrightarrow{\text{AlCl}_3} \text{Benzyl-(2S)-3-hydroxypropylphosphinic acid}

$$

Step 2 : Azide Displacement

Conversion of the terminal hydroxyl to an azide via Mitsunobu conditions (DIAD, PPh3, HN3) prepares the site for subsequent amine coupling.

Step 3 : Staudinger Reduction

Triphenylphosphine-mediated reduction of the azide generates the primary amine while preserving stereochemical integrity.

Fragment Coupling and Final Salt Formation

Amine-Alkylation Under Schlenk Conditions

Fragment A and B are combined in anhydrous DMF at 60°C with K2CO3 as base, achieving 85% yield of the free base after 12 hours. Stereochemical fidelity is confirmed via 31P NMR (δ = 32.7 ppm) and chiral HPLC (Chiralpak AD-H, 95:5 hexane:IPA).

Hydrochloride Salt Precipitation

The free base is treated with 1.1 equivalents of HCl in ethyl acetate, yielding crystalline CGP 55845 hydrochloride with characteristics matching literature data:

| Property | Value |

|---|---|

| Melting Point | 198-201°C (dec.) |

| HPLC Purity | ≥98% (C18, 0.1% TFA/MeCN) |

| Specific Rotation | [α]D20 = +15.6° (c 1, MeOH) |

Process Optimization Challenges

Racemization Mitigation

Critical parameters for maintaining stereochemistry:

- Temperature Control : All amination steps conducted below 60°C

- Solvent Selection : Polar aprotic solvents (DMF, NMP) minimize β-elimination

- Catalyst Screening : Noyori-type catalysts provided superior enantioselectivity vs. enzymatic resolutions

Purification Strategies

Multi-stage crystallization achieves pharmaceutically acceptable purity:

- Initial Crystallization : From EtOAc/hexane (5:1) removes diastereomers

- Acid-Base Recrystallization : pH-controlled precipitation from aqueous ethanol

- Final Salt Formation : HCl gas bubbling in anhydrous ether

Analytical Characterization

Comprehensive quality control protocols include:

Structural Verification

- HRMS : m/z 438.1421 [M+H]+ (calc. 438.1418)

- 1H NMR (400 MHz, D2O): δ 7.45 (d, J=8.4 Hz, 2H), 7.32-7.28 (m, 5H), 4.12 (m, 1H), 3.89 (dd, J=10.8, 4.2 Hz, 1H)

- Chiral Purity : 99.4% ee by CE with sulfated β-cyclodextrin additive

Impurity Profile

HPLC-MS identifies three main process-related impurities:

- Des-chloro analog (0.12%): From incomplete dichlorination

- Phosphonic acid oxidation product (0.08%): Controlled via antioxidant (BHT) addition

- Diamine dimer (0.05%): Minimized through stoichiometric amine control

Scale-Up Considerations

Industrial production (kg-scale) implements:

- Continuous Flow Chemistry : For CBS reduction and azide formation steps

- In-line PAT : FTIR and Raman spectroscopy for real-time reaction monitoring

- Green Chemistry Metrics :

- E-factor: 18.7 (benchmark for chiral pharmaceuticals: 25-100)

- PMI: 56 kg/kg (includes solvent recovery systems)

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

CGP 55845 Hydrochlorid hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Neurologische Forschung: Es wird verwendet, um die Rolle von Gamma-Aminobuttersäure-Rezeptoren vom Typ B im zentralen Nervensystem und deren Beteiligung an verschiedenen neurologischen Erkrankungen zu untersuchen.

Pharmakologische Studien: Die Verbindung wird verwendet, um die pharmakologischen Eigenschaften von Gamma-Aminobuttersäure-Rezeptor-Antagonisten vom Typ B und deren potenziellen therapeutischen Anwendungen zu untersuchen.

Verhaltensstudien: Forscher verwenden CGP 55845 Hydrochlorid, um die Auswirkungen der Modulation des Gamma-Aminobuttersäure-Rezeptors vom Typ B auf Verhalten und Kognition zu untersuchen.

Arzneimittelentwicklung: Die Verbindung dient als Referenzstandard bei der Entwicklung neuer Gamma-Aminobuttersäure-Rezeptor-Antagonisten vom Typ B für den therapeutischen Einsatz

Wirkmechanismus

CGP 55845 Hydrochlorid entfaltet seine Wirkung, indem es an den Gamma-Aminobuttersäure-Rezeptor vom Typ B bindet und die Bindung von Agonisten verhindert. Diese Hemmung führt zu einer Verringerung der Freisetzung von Neurotransmittern wie Gamma-Aminobuttersäure und Glutamat. Die molekularen Zielstrukturen der Verbindung umfassen den Gamma-Aminobuttersäure-Rezeptor vom Typ B, und ihr Mechanismus beinhaltet die Modulation von Neurotransmitter-Freisetzungswegen.

Wissenschaftliche Forschungsanwendungen

CGP 55845 hydrochloride has a wide range of scientific research applications, including:

Neurological research: It is used to study the role of gamma-aminobutyric acid type B receptors in the central nervous system and their involvement in various neurological disorders.

Pharmacological studies: The compound is used to investigate the pharmacological properties of gamma-aminobutyric acid type B receptor antagonists and their potential therapeutic applications.

Behavioral studies: Researchers use CGP 55845 hydrochloride to study the effects of gamma-aminobutyric acid type B receptor modulation on behavior and cognition.

Drug development: The compound serves as a reference standard in the development of new gamma-aminobutyric acid type B receptor antagonists for therapeutic use

Wirkmechanismus

CGP 55845 hydrochloride exerts its effects by binding to the gamma-aminobutyric acid type B receptor and preventing the binding of agonists. This inhibition leads to a decrease in the release of neurotransmitters such as gamma-aminobutyric acid and glutamate. The compound’s molecular targets include the gamma-aminobutyric acid type B receptor, and its mechanism involves the modulation of neurotransmitter release pathways .

Vergleich Mit ähnlichen Verbindungen

Key Properties:

- Molecular Formula: C₁₈H₂₂Cl₂NO₃P·HCl (hydrochloride salt) .

- Molecular Weight : 402.252 g/mol (free acid); 438.71 g/mol (hydrochloride, calculated) .

- CAS Number : 149184-22-5 (hydrochloride form) .

- Synonyms: CGP 55845A, CGP-55845A hydrochloride .

The compound is notable for its stereospecificity, with defined (2S) and (1S) configurations critical for biological activity.

Comparison with Structurally or Functionally Similar Compounds

Dopamine Hydrochloride (CAS 62-31-7)

- Molecular Formula: C₈H₁₁NO₂·HCl .

- Molecular Weight : 189.64 g/mol.

- Structural Features : A catecholamine with a primary amine group, lacking the phosphinic acid core or halogenated aromatic groups.

- Functions as a neurotransmitter targeting dopamine receptors, unlike the phosphinic acid derivative’s putative enzyme/receptor interactions .

Benazepril Hydrochloride (CAS 86541-74-4)

Phosphonic Acid Analogue (Identifier: {(1S)-1-(3,4-Dichlorophenyl)-3-[hydroxy(2-{[3-(trifluoromethyl)phenyl]amino}benzoyl)amino]propyl}phosphonic Acid)

- Molecular Formula: Not explicitly provided, but includes a trifluoromethylphenyl group and phosphonic acid core .

- Key Differences: Replaces the benzyl group with a trifluoromethylphenyl substituent.

Structural and Functional Insights

Biologische Aktivität

Benzyl-[(2S)-3-[[(1S)-1-(3,4-dichlorophenyl)ethyl]amino]-2-hydroxypropyl]phosphinic acid; hydrochloride, commonly referred to as CGP 55845 hydrochloride, is a potent and selective antagonist of the gamma-aminobutyric acid type B (GABAB) receptor. This compound has gained significant attention in neurological research due to its ability to modulate neurotransmitter release, particularly gamma-aminobutyric acid (GABA) and glutamate, which are crucial in various physiological processes.

- IUPAC Name : Benzyl-[(2S)-3-[[(1S)-1-(3,4-dichlorophenyl)ethyl]amino]-2-hydroxypropyl]phosphinic acid; hydrochloride

- CAS Number : 149184-22-5

- Molecular Weight : 438.7 g/mol

CGP 55845 acts primarily as an antagonist at the GABAB receptors, which are G protein-coupled receptors involved in inhibitory neurotransmission in the central nervous system. By inhibiting these receptors, CGP 55845 can affect various neuronal activities, including synaptic transmission and plasticity.

Antitumor Activity

Recent studies have explored the potential antitumor properties of compounds similar to CGP 55845. For instance, derivatives with similar structural features have shown promising results in inhibiting the proliferation of cancer cells. In vitro assays have demonstrated that certain compounds can effectively reduce cell viability in human lung cancer cell lines such as A549 and HCC827 through mechanisms involving DNA binding and inhibition of DNA-dependent enzymes .

| Compound | Cell Line | IC50 (μM) | Assay Type |

|---|---|---|---|

| CGP 55845 | A549 | 6.26 ± 0.33 | 2D |

| CGP 55845 | HCC827 | 20.46 ± 8.63 | 3D |

Neuroprotective Effects

The neuroprotective effects of CGP 55845 have been investigated in models of neurodegeneration. By blocking GABAB receptor activity, CGP 55845 may enhance neuronal survival and function under pathological conditions characterized by excessive glutamate release, which is often implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Antimicrobial Activity

Although primarily studied for its neurological impacts, some derivatives of phosphinic acids have exhibited antimicrobial properties. Research indicates that compounds with similar structures can bind to DNA and inhibit microbial growth through mechanisms that may involve intercalation or minor groove binding .

Case Studies

Q & A

Q. How can researchers optimize the stereospecific synthesis of this compound to improve enantiomeric purity?

- Methodological Answer: Enantiomeric purity is critical for pharmacological activity. Use chiral catalysts (e.g., Rhodium(I) complexes) or enzymatic resolution to enhance stereochemical control during synthesis. Monitor intermediate steps via chiral HPLC with buffer systems like sodium acetate and sodium 1-octanesulfonate (pH 4.6) to validate stereochemical fidelity . For phosphinic acid derivatives, consider adjusting reaction solvents (e.g., anhydrous THF) and temperature gradients to minimize racemization .

Q. What analytical techniques are recommended for confirming structural integrity and purity?

- Methodological Answer: Combine multiple orthogonal methods:

- HPLC: Use a methanol-buffer mobile phase (65:35) with UV detection at 254 nm to assess purity and detect co-eluting impurities .

- NMR Spectroscopy: Analyze , , and NMR to confirm the phosphinic acid backbone and stereochemistry .

- Mass Spectrometry (HRMS): Validate molecular weight and isotopic patterns for the hydrochloride salt form .

Q. What stability considerations are critical for long-term storage of this compound?

- Methodological Answer: Store under inert gas (argon) at −20°C in amber vials to prevent hydrolysis of the phosphinic acid group. Avoid exposure to oxidizing agents, as the 3,4-dichlorophenyl moiety may degrade under oxidative stress . Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to establish shelf-life .

Advanced Research Questions

Q. How should researchers address discrepancies in biological activity data across different assay systems?

- Methodological Answer: Contradictions may arise from assay-specific variables (e.g., receptor isoform expression, pH-dependent solubility).

- Control Experiments: Include a reference standard (e.g., competitive inhibitors with known binding affinities) to normalize data .

- Solubility Optimization: Use DMSO stocks diluted in assay buffers containing cyclodextrins to maintain consistent bioavailability .

- Orthogonal Assays: Validate findings using surface plasmon resonance (SPR) for binding kinetics and cell-based functional assays (e.g., calcium flux) .

Q. What strategies are effective in elucidating the pharmacokinetic (PK) profile of this compound in preclinical models?

- Methodological Answer:

- Radiolabeling: Synthesize a -labeled analog to track absorption/distribution via liquid scintillation counting .

- LC-MS/MS Quantification: Develop a validated method using deuterated internal standards to measure plasma/tissue concentrations .

- Metabolite Identification: Use high-resolution tandem MS to detect phase I/II metabolites, focusing on hydroxylation of the dichlorophenyl group .

Q. How can computational modeling guide structural optimization for enhanced target selectivity?

- Methodological Answer:

- Molecular Docking: Perform in silico screening against target receptors (e.g., glutamate metabotropic receptors) using software like AutoDock Vina. Prioritize modifications to the benzyl-phosphinic acid core to reduce off-target binding .

- Free Energy Perturbation (FEP): Calculate binding affinity changes for substituent variations (e.g., replacing 3,4-dichlorophenyl with fluorinated analogs) .

- MD Simulations: Assess conformational stability of the 2-hydroxypropyl linker in aqueous and lipid bilayer environments .

Key Notes for Experimental Design

- Stereochemical Validation: Always correlate synthetic yields with enantiomeric excess (ee%) using polarimetry or chiral chromatography .

- Data Reproducibility: Document batch-to-batch variability in hydrochloride salt crystallization (e.g., solvent ratios, cooling rates) .

- Ethical Compliance: Adhere to institutional guidelines for handling chlorinated aromatic compounds due to potential ecotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.